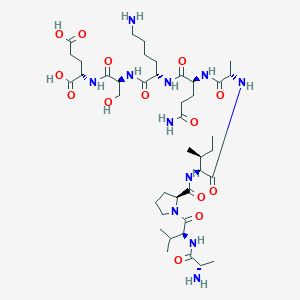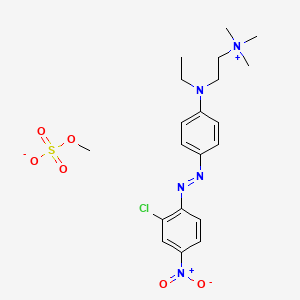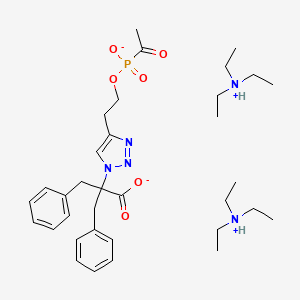
Dxps-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dxps-IN-1 is a compound known for its inhibitory effects on the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS). This enzyme plays a crucial role in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for the survival of many bacteria and some parasites . This compound has shown significant antibacterial activity, making it a promising candidate for the development of new antibiotics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dxps-IN-1 involves the use of alkyl acetylphosphonate (alkylAP) as a key intermediate. The synthetic route typically includes the reaction of homopropargyl alcohol with dimethyl-N,N-diisopropylphosphoramidite to form but-3-yn-1-yl dimethyl phosphite. This intermediate is then subjected to Michaelis-Arbuzov reaction conditions by treatment with acetyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of intermediates, and implementing efficient purification techniques to obtain the final product.
化学反应分析
Types of Reactions
Dxps-IN-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. Conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives of this compound, while oxidation and reduction reactions can modify the functional groups present in the compound .
科学研究应用
Dxps-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: It is used as a tool to study the non-mevalonate pathway of isoprenoid biosynthesis and to develop new synthetic methodologies.
Biology: this compound is employed in research focused on bacterial metabolism and adaptation, providing insights into the role of DXPS in various biological processes.
Medicine: The compound’s antibacterial activity makes it a potential candidate for the development of new antibiotics, especially against drug-resistant bacterial strains.
Industry: this compound can be used in the development of new antimicrobial agents and in the study of metabolic pathways in industrial microorganisms.
作用机制
Dxps-IN-1 exerts its effects by inhibiting the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXPS). This enzyme catalyzes the formation of 1-deoxy-D-xylulose-5-phosphate (DXP) from pyruvate and D-glyceraldehyde 3-phosphate. This compound binds to the active site of DXPS, preventing the formation of DXP and thereby disrupting the non-mevalonate pathway of isoprenoid biosynthesis . This inhibition leads to a decrease in the production of essential isoprenoids, ultimately affecting the survival and growth of bacteria .
相似化合物的比较
Dxps-IN-1 is unique in its high affinity and specificity for DXPS compared to other inhibitors . Similar compounds include:
Butyl acetylphosphonate (BAP): Another DXPS inhibitor with similar antibacterial activity.
Homopropargyl acetylphosphonate (pro-hpAP): A prodrug form of BAP that shows improved potency and efficacy in vivo.
Ketoclomazone and its analogues: These compounds also inhibit DXPS but have different structural features and inhibitory mechanisms.
This compound stands out due to its potent inhibition of DXPS and its potential for development as a novel antibacterial agent .
属性
分子式 |
C34H54N5O6P |
|---|---|
分子量 |
659.8 g/mol |
IUPAC 名称 |
2-[4-[2-[acetyl(oxido)phosphoryl]oxyethyl]triazol-1-yl]-2-benzyl-3-phenylpropanoate;triethylazanium |
InChI |
InChI=1S/C22H24N3O6P.2C6H15N/c1-17(26)32(29,30)31-13-12-20-16-25(24-23-20)22(21(27)28,14-18-8-4-2-5-9-18)15-19-10-6-3-7-11-19;2*1-4-7(5-2)6-3/h2-11,16H,12-15H2,1H3,(H,27,28)(H,29,30);2*4-6H2,1-3H3 |
InChI 键 |
UAJUIMMIGHWIRZ-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+](CC)CC.CC[NH+](CC)CC.CC(=O)P(=O)([O-])OCCC1=CN(N=N1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S)-2-[[(2S)-2-(15N)azanyl-4-(113C)methyl(1,2,3,4,5-13C5)pentanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12374931.png)
![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)
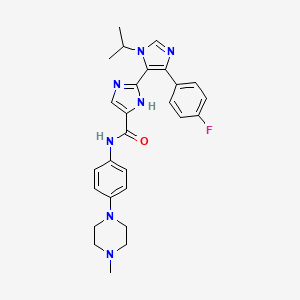
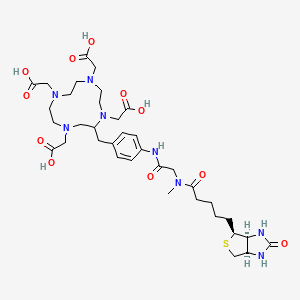

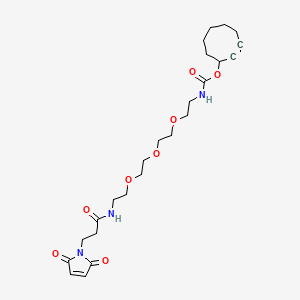
![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)
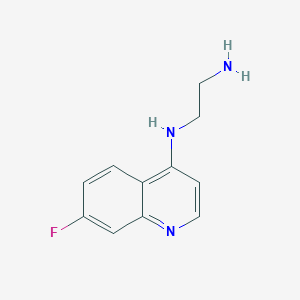
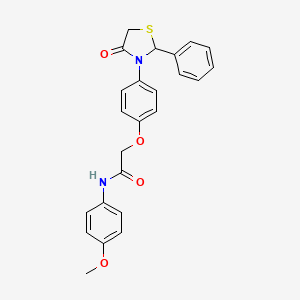
![sodium;[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate](/img/structure/B12374975.png)
